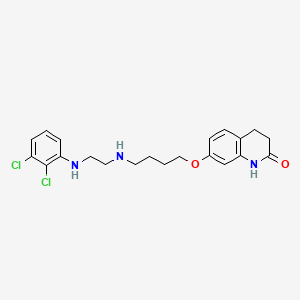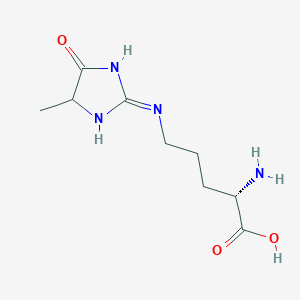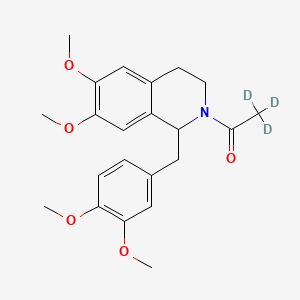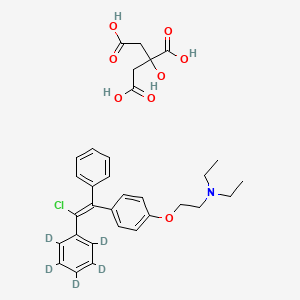
Clomiphene-d5 Citrate
説明
Clomiphene-d5 Citrate is a deuterium-labeled derivative of Enclomiphene Citrate, a potent and orally active estrogen receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Clomiphene Citrate. The compound is known for its antiestrogenic properties and is often utilized in the treatment of female infertility due to anovulation, particularly in cases of polycystic ovary syndrome .
科学的研究の応用
Clomiphene-d5 Citrate is extensively used in scientific research, including:
- Chemistry: As a tracer in pharmacokinetic studies to understand the metabolism of Clomiphene Citrate.
- Biology: To study the effects of estrogen receptor antagonists on cellular processes.
- Medicine: In the development of treatments for female infertility and hypogonadism in men.
- Industry: Utilized in the formulation of nanomedicines for ovulatory disorders .
作用機序
Target of Action
Clomiphene-d5 Citrate, also known as Pergotime-d5, primarily targets the estrogen receptors located in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . These receptors play a crucial role in regulating the release of pituitary gonadotropins, which are essential for ovulation .
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It can compete with estrogen for estrogen-receptor-binding sites, potentially delaying the replenishment of intracellular estrogen receptors . This competition initiates a series of endocrine events leading to an increase in the release of pituitary gonadotropins . This, in turn, triggers steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .
Biochemical Pathways
The primary biochemical pathways affected by this compound are tryptophan metabolism and steroid hormone biosynthesis . The compound adjusts various metabolites within these pathways, leading to changes in the secretion of serum hormones and follicular fluid metabolites . These adjustments can improve ovulation disorders, particularly in conditions like polycystic ovary syndrome (PCOS) .
Pharmacokinetics
This compound exhibits high bioavailability and is readily absorbed orally . It undergoes metabolism in the liver via the CYP2D6 enzyme, with enterohepatic circulation . The metabolites of this compound include 4-Hydroxyclomiphene and 4-Hydroxy-N-desethylclomiphene . The elimination half-life of the active metabolites ranges from 13 to 37 hours . The compound is primarily excreted in feces, with some also eliminated in urine .
Result of Action
The action of this compound leads to molecular and cellular effects that stimulate ovulation. It increases the mRNA expression of genes involved in apoptosis, such as Bax and SOD-2 . This modulation of gene expression suggests that this compound may have direct effects on cumulus cells beyond its known mechanisms of action .
Action Environment
For instance, the presence of conditions like PCOS can impact the effectiveness of this compound in inducing ovulation .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Clomiphene-d5 Citrate involves the incorporation of deuterium into the Enclomiphene Citrate molecule This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of citric acid monohydrate as a reactant is common in the final steps to form the citrate salt .
化学反応の分析
Types of Reactions: Clomiphene-d5 Citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of desethyl and didesethyl metabolites.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and hydroxyl groups are employed under controlled conditions.
Major Products Formed:
- N-oxides
- Desethyl and didesethyl metabolites
- Hydroxylated derivatives
類似化合物との比較
- Enclomiphene Citrate
- Zuclomiphene Citrate
- Tamoxifen
- Raloxifene
Comparison: Clomiphene-d5 Citrate is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies. Unlike Tamoxifen and Raloxifene, which are also selective estrogen receptor modulators, this compound is primarily used in research settings rather than clinical treatments. Enclomiphene Citrate and Zuclomiphene Citrate are its closest analogs, with Enclomiphene being the more potent isomer responsible for inducing follicular development .
特性
IUPAC Name |
2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i6D,9D,10D,13D,14D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMYKVIJXPNBD-FKBJCHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)/Cl)[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747368 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217200-17-3 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-{4-[(E)-2-chloro-1-phenyl-2-(~2~H_5_)phenylethenyl]phenoxy}-N,N-diethylethan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



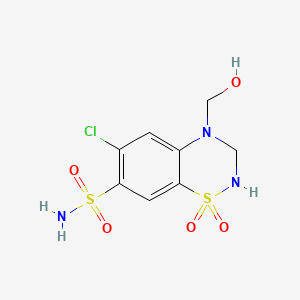
![5-[4'-Carboxy-(1,1'-biphenyl)-2-yl]-2-triphenylmethyltetrazole](/img/structure/B565316.png)
![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)
